Dibromomaleimide vs. Maleimide: Dual Thiol Attachment Capacity Enables Higher Drug-to-Antibody Ratio (DAR) Homogeneity
The dibromomaleimide (DBM) group in 3,4-Dibromo-Mal-PEG8-Amine enables two points of thiol substitution per linker molecule, in contrast to conventional maleimides which allow only a single thiol attachment [1]. In antibody conjugation via interchain disulfide reduction, DBM linkers achieve site-selective bridging that yields a defined drug-to-antibody ratio (DAR) of 4 with significantly reduced heterogeneity; conventional maleimide conjugation to the same reduced cysteines generates heterogeneous mixtures containing DAR species of 0, 2, 4, 6, and 8 as major components [2]. Accelerated post-conjugation hydrolysis of DBM conjugates further 'locks' the product as robustly stable maleamic acids within just over 1 hour, conferring homogeneity advantages validated by mass spectrometry [2].
| Evidence Dimension | Thiol attachment points per linker molecule |
|---|---|
| Target Compound Data | 2 thiol attachment points (via substitution of both bromine atoms) |
| Comparator Or Baseline | Conventional maleimide: 1 thiol attachment point |
| Quantified Difference | 2× conjugation capacity per linker unit |
| Conditions | Thiol bioconjugation chemistry; DBM reactivity demonstrated on reduced interchain disulfides of IgG1 antibodies |
Why This Matters
The dual attachment capacity directly reduces the number of linker molecules required to achieve a given payload loading, minimizing the mass addition to the biologic and improving the homogeneity of the final conjugate product.
- [1] Tan JKY, Schellinger JG. Dibromomaleimide as a facile, versatile linker for delivery applications. Ther Deliv. 2015;6(10):1147-1160. DOI: 10.4155/tde.15.52 View Source
- [2] Morais M, Nunes JPM, Karu K, Forte N, Benni I, Smith MEB, Caddick S, Chudasama V, Baker JR. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis. Org Biomol Chem. 2017;15(14):2947-2952. DOI: 10.1039/C7OB00220C View Source
